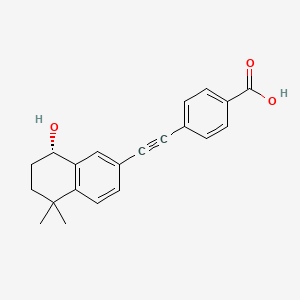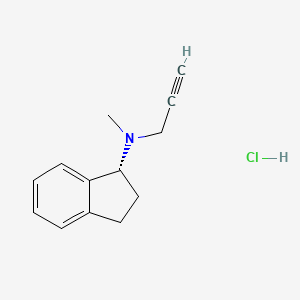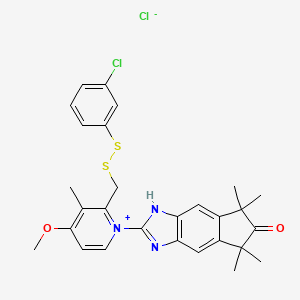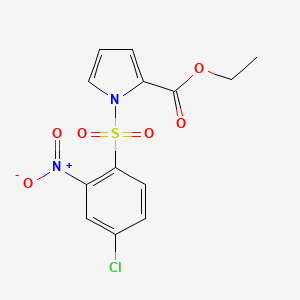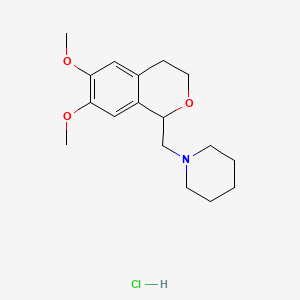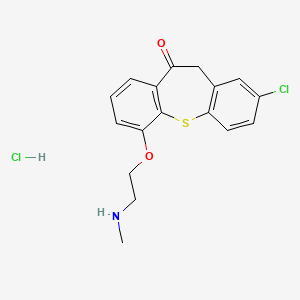
Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique dibenzo(b,f)thiepin core, which is a fused tricyclic system containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
Formation of the Dibenzo(b,f)thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo(b,f)thiepin structure.
Chlorination: Introduction of the chlorine atom at the 2-position of the dibenzo(b,f)thiepin core.
Etherification: Attachment of the 2-(methylamino)ethoxy group to the 6-position of the dibenzo(b,f)thiepin core.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(dimethylamino)ethoxy)-, hydrochloride
- Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(ethylamino)ethoxy)-, hydrochloride
Uniqueness
Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
125981-96-6 |
|---|---|
Molekularformel |
C17H17Cl2NO2S |
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
3-chloro-10-[2-(methylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride |
InChI |
InChI=1S/C17H16ClNO2S.ClH/c1-19-7-8-21-15-4-2-3-13-14(20)10-11-9-12(18)5-6-16(11)22-17(13)15;/h2-6,9,19H,7-8,10H2,1H3;1H |
InChI-Schlüssel |
KKEAHQXVIHLALA-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCOC1=CC=CC2=C1SC3=C(CC2=O)C=C(C=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




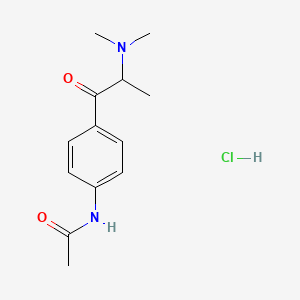

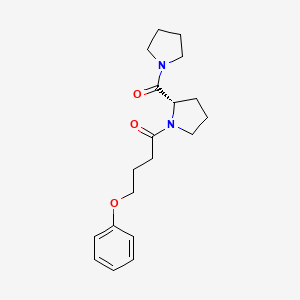

![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)

